molecular formula C19H35N3O4 B6103947 N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide

N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide

Cat. No. B6103947
M. Wt: 369.5 g/mol
InChI Key: IXNOQNSQFBCTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide, also known as NIPP-1, is a synthetic compound that has been extensively studied for its potential use in scientific research. NIPP-1 is a potent and selective inhibitor of protein phosphatase 1 (PP1), an enzyme that plays a critical role in many cellular processes, including cell division, metabolism, and gene expression.

Scientific Research Applications

N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide has been widely used in scientific research to study the function of PP1 and its role in various cellular processes. For example, this compound has been used to investigate the role of PP1 in regulating the activity of the transcription factor NFAT, which is involved in immune cell function. This compound has also been used to study the role of PP1 in controlling the activity of the kinase GSK3, which is involved in many signaling pathways.

Mechanism of Action

N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide acts as a competitive inhibitor of PP1 by binding to the catalytic subunit of the enzyme. This prevents PP1 from dephosphorylating its target substrates, leading to a decrease in their activity. This compound has been shown to be highly selective for PP1, with little or no effect on other phosphatases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and tissues. For example, this compound has been shown to increase the phosphorylation of the transcription factor CREB, which is involved in learning and memory. This compound has also been shown to increase the phosphorylation of the protein tau, which is involved in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide in lab experiments is its high selectivity for PP1, which allows for specific inhibition of this enzyme without affecting other phosphatases. However, one limitation of using this compound is its relatively low potency compared to other PP1 inhibitors, which may require higher concentrations to achieve the desired effect.

Future Directions

There are many potential future directions for research on N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide and its applications in scientific research. One area of interest is the development of more potent and selective PP1 inhibitors based on the structure of this compound. Another area of interest is the use of this compound in studying the role of PP1 in diseases such as cancer and neurodegenerative disorders. Overall, this compound has proven to be a valuable tool for studying the function of PP1 and its role in cellular processes, and its potential applications in scientific research are vast.

Synthesis Methods

N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and microwave-assisted synthesis. One common method involves the use of Fmoc-protected amino acids and a coupling reagent such as HATU or DIC. The this compound peptide can then be cleaved from the resin using TFA or another suitable cleavage agent.

properties

IUPAC Name

1-(3-morpholin-4-ylpropyl)-6-oxo-N-(3-propan-2-yloxypropyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3O4/c1-16(2)26-12-3-7-20-19(24)17-5-6-18(23)22(15-17)9-4-8-21-10-13-25-14-11-21/h16-17H,3-15H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNOQNSQFBCTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1CCC(=O)N(C1)CCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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